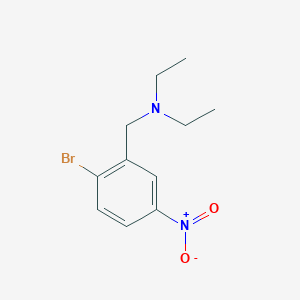

(2-Bromo-5-nitrobenzyl)diethylamine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

N-[(2-bromo-5-nitrophenyl)methyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-3-13(4-2)8-9-7-10(14(15)16)5-6-11(9)12/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJBXCNFKXICQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC(=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801251688 | |

| Record name | 2-Bromo-N,N-diethyl-5-nitrobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801251688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001057-06-2 | |

| Record name | 2-Bromo-N,N-diethyl-5-nitrobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001057-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N,N-diethyl-5-nitrobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801251688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 5 Nitrobenzyl Diethylamine and Its Precursors

Chemo- and Regioselective Synthetic Routes to (2-Bromo-5-nitrobenzyl)diethylamine

Achieving the desired arrangement of bromo, nitro, and diethylaminomethyl groups on the benzene (B151609) ring necessitates a strategic approach that carefully considers the directing effects of each substituent and the reactivity of intermediate species.

Exploration of Novel Amination Strategies for Benzyl (B1604629) Bromides

The final step in the synthesis of this compound typically involves the formation of a carbon-nitrogen bond at the benzylic position. The precursor, 2-bromo-5-nitrobenzyl bromide, is highly activated for nucleophilic substitution.

The classical approach is a direct SN2 reaction with diethylamine (B46881). However, modern synthetic chemistry explores various catalytic and more efficient amination methods. While direct substitution is often effective, alternative strategies can offer milder reaction conditions or broader substrate scope. Copper-catalyzed three-component coupling reactions of organoindium reagents with imines and acid chlorides, for instance, provide a pathway to α-substituted N-protected amines in a single step organic-chemistry.org. Another advanced approach is the carboamination of alkenes, which can construct benzylamines by adding a carbon-based group and an amine across a double bond nih.gov. For the specific transformation of a benzyl bromide, transition-metal-catalyzed cross-coupling reactions represent a frontier, although direct substitution remains highly competitive for this activated substrate.

Reductive amination of the corresponding aldehyde, 2-bromo-5-nitrobenzaldehyde, with diethylamine is another key strategy. This can be accomplished using various reducing agents. A process for preparing N-benzylamines involves the hydrogenation of an imine intermediate, which can be formed in a water-miscible solvent without the need to remove the water of reaction before hydrogenation google.com.

Methodologies for Aromatic Nitration and Bromination in Precursor Synthesis

The regioselective synthesis of the aromatic core is critical. The desired 1-bromo-2-(bromomethyl)-4-nitrobenzene precursor requires the substituents to be in a specific spatial relationship. This is governed by the principles of electrophilic aromatic substitution. libretexts.org

A logical synthetic sequence could start from a precursor like m-nitrotoluene. In this molecule, the methyl group is an ortho-, para-director, while the nitro group is a meta-director. Both groups direct an incoming electrophile to the 2, 4, and 6 positions. Bromination would therefore preferentially occur at one of these positions, including the desired position 2.

Nitration: The introduction of the nitro group onto an aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. chemistrysteps.commasterorganicchemistry.com The active electrophile is the nitronium ion (NO₂⁺), generated by the protonation of nitric acid by the stronger sulfuric acid. libretexts.org For substrates that are sensitive or highly activated, milder nitrating agents may be employed.

Bromination: Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov This reaction typically involves molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃. libretexts.org An alternative and often more selective reagent is N-bromosuccinimide (NBS), which can be used with a variety of activating agents or solvents. nih.gov The choice of brominating agent and reaction conditions can significantly influence the regioselectivity of the reaction.

The order of these reactions is crucial. For instance, attempting to nitrate bromobenzene would lead to a mixture of ortho- and para-nitrobromobenzene due to the ortho-, para-directing nature of the bromine atom. A multistep synthesis plan is therefore essential. A plausible route to m-bromoaniline, a related structure, involves nitration first (to install a meta-director), followed by bromination, and then reduction of the nitro group. libretexts.org A similar logic applies to the synthesis of the this compound precursor.

Finally, the benzylic bromine is installed via a free-radical bromination of the methyl group of the substituted toluene, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator.

| Reaction Type | Reagent(s) | Typical Conditions | Role / Selectivity |

| Nitration | HNO₃ / H₂SO₄ | 0 - 50 °C | Generates NO₂⁺ electrophile for substitution on the aromatic ring. chemistrysteps.com |

| Aromatic Bromination | Br₂ / FeBr₃ | Room Temperature | Provides Br⁺ electrophile for substitution on the aromatic ring. |

| Aromatic Bromination | N-Bromosuccinimide (NBS) | MeCN, 0 °C to 60 °C | A milder source of electrophilic bromine, can offer higher regioselectivity. nih.gov |

| Benzylic Bromination | N-Bromosuccinimide (NBS) / AIBN | CCl₄, reflux | Selectively brominates the benzylic methyl group via a free-radical mechanism. |

Multicomponent Reactions and Domino Processes in the Formation of this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. mdpi.com While a specific MCR for the direct synthesis of this compound is not prominently described, the principles can be applied to construct similar structures. For example, three-component reactions between amines, triethyl orthoformate, and diethyl phosphite are used to prepare N-substituted aminomethylenebisphosphonic acids. mdpi.com Similarly, domino processes, where a sequence of reactions occurs without isolating intermediates, could be designed. A novel neat (solvent-free) reaction for synthesizing (β-amino)nitriles has been developed through a domino process involving arynes, Schiff bases, and acetonitrile. researchgate.net A hypothetical domino process for the target molecule could involve an initial amination followed by an in-situ cyclization or further functionalization, although this remains a conceptual approach.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry seeks to minimize the environmental impact of chemical processes by reducing waste, using safer solvents, and improving energy efficiency. pandawainstitute.com

Solvent-Free and Water-Mediated Synthetic Approaches

The elimination or replacement of volatile organic solvents is a primary goal of green chemistry.

Solvent-Free Approaches: Reactions can be conducted under solvent-free conditions, often with mechanical grinding or heating. mdpi.com An atom-economical addition of methyl azaarenes to aromatic aldehydes has been demonstrated under solvent- and catalyst-free conditions. beilstein-journals.org Such approaches reduce waste and can lead to shorter reaction times. A literature survey noted a solvent-free synthesis of hydrobenzamides from aromatic aldehydes, which are precursors to benzylamines. ias.ac.in

Water-Mediated Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. mdpi.com While many organic compounds have poor solubility in water, techniques like phase-transfer catalysis or the use of co-solvents can facilitate reactions. nih.gov The synthesis of substituted 2-aminothiazoles has been achieved efficiently using water as the sole solvent at ambient temperature. nih.gov For the amination step, carrying out the reaction in a water-miscible solvent without the need to remove the water by-product before subsequent steps represents a greener process. google.com

| Synthetic Step | Traditional Solvent | Green Alternative(s) | Key Advantage(s) |

| Amination | Dichloromethane, THF | Water, Ethanol, Solvent-Free | Reduced toxicity and waste, improved safety. |

| Aromatic Bromination | Dichloromethane, CCl₄ | Acetonitrile, Solvent-Free | Lower environmental impact, potential for easier product isolation. |

| Nitration | (Often neat H₂SO₄) | Ionic Liquids | Potential for catalyst/solvent recycling, controlled reaction conditions. |

Catalytic Systems for Enhanced Atom Economy and Selectivity

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency and selectivity while minimizing waste. Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. jocpr.comprimescholars.com

Catalytic Systems: The use of catalysts can reduce the need for stoichiometric reagents that generate significant waste. For instance, metal-free organocatalysts, such as salicylic acid derivatives, have been used to promote the oxidative coupling of benzylamines to imines under an oxygen atmosphere, offering an environmentally friendly alternative to metal-based oxidants. acs.org For the precursor synthesis, zeolites have been shown to induce high para-selectivity in the electrophilic bromination of certain substrates, improving the regiochemical outcome and reducing the need for difficult separations. nih.gov

| Reaction | Reactants | Desired Product | Byproduct(s) | Theoretical Atom Economy |

| Amination (SN2) | 2-bromo-5-nitrobenzyl bromide + 2 (C₂H₅)₂NH | This compound | (C₂H₅)₂NH₂⁺Br⁻ | ~69% (assuming 2 eq. of amine) |

(Note: Atom economy calculation is based on molecular weights: Product (302.2 g/mol ), Benzyl Bromide (293.98 g/mol ), Diethylamine (73.14 g/mol ). Calculation: [302.2 / (293.98 + 273.14)] * 100)*

Sustainable Reagent Development for this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes for compounds like this compound. Key areas of focus include the use of more environmentally benign reagents and reaction conditions.

"Hydrogen Borrowing" Catalysis: A prominent sustainable strategy for the N-alkylation of amines involves the use of alcohols as alkylating agents in a process known as "hydrogen borrowing" or "hydrogen auto-transfer." In this approach, a catalyst, typically a transition metal complex of iridium or ruthenium, temporarily abstracts hydrogen from the alcohol to form an aldehyde in situ nih.gov. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the captured hydrogen, regenerating the catalyst and producing the N-alkylated amine with water as the only byproduct. The application of this methodology to the synthesis of this compound would involve the use of 2-bromo-5-nitrobenzyl alcohol as the precursor.

Biocatalysis: The use of enzymes offers a highly selective and environmentally friendly alternative for amine synthesis. Transaminases, for instance, can be employed for the asymmetric synthesis of chiral amines. While not directly applicable to the synthesis of a tertiary amine like this compound in a single step, biocatalytic methods could be envisioned for the synthesis of chiral precursors.

Microwave-Assisted Synthesis: As previously mentioned, microwave irradiation can significantly accelerate reaction times and improve yields in N-alkylation reactions, often allowing for the use of water as a solvent, thereby reducing the reliance on volatile organic compounds researchgate.netsemanticscholar.org.

The following table summarizes various synthetic approaches for the formation of the diethylamino group, highlighting the trend towards more sustainable methods.

| Method | Precursor | Reagents | Byproducts | Sustainability Aspect |

| Nucleophilic Substitution (Traditional) | 2-Bromo-5-nitrobenzyl bromide | Diethylamine, Organic Solvent, Base | Halide salts, Solvent waste | Less sustainable |

| Nucleophilic Substitution (Microwave) | 2-Bromo-5-nitrobenzyl bromide | Diethylamine, Water | Halide salts | Greener solvent, Energy efficient |

| Reductive Amination | 2-Bromo-5-nitrobenzaldehyde | Diethylamine, Reducing Agent (e.g., NaBH(OAc)3) | Stoichiometric waste from reducing agent | Moderate sustainability |

| Catalytic Reductive Amination | 2-Bromo-5-nitrobenzaldehyde | Diethylamine, H2, Catalyst (e.g., Pd/C) | Minimal | High atom economy |

| "Hydrogen Borrowing" Catalysis | 2-Bromo-5-nitrobenzyl alcohol | Diethylamine, Transition Metal Catalyst | Water | High atom economy, Water as byproduct |

Scalable Synthetic Protocols for Academic and Industrial Applications of this compound

The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For the synthesis of this compound, catalytic reductive amination of 2-bromo-5-nitrobenzaldehyde with diethylamine presents a highly promising scalable protocol.

Key Considerations for Scalability:

Catalyst Selection: For large-scale production, heterogeneous catalysts such as palladium on carbon (Pd/C) are preferred over homogeneous catalysts due to their ease of separation and recyclability.

Reaction Conditions: Optimization of temperature, pressure, and solvent is crucial. While laboratory-scale reactions may use ethereal solvents, industrial processes might favor more cost-effective and less hazardous solvents like methanol (B129727) or isopropanol.

Work-up and Purification: The purification method must be efficient and scalable. Distillation or crystallization are generally preferred over chromatographic methods for large quantities.

Safety: The nitrated aromatic starting materials can be thermally sensitive and require careful handling to mitigate risks of exothermic decomposition.

A plausible large-scale synthesis could involve the continuous flow hydrogenation of a mixture of 2-bromo-5-nitrobenzaldehyde and diethylamine over a packed-bed reactor containing a supported palladium catalyst. This approach offers enhanced safety, better heat and mass transfer, and simplified product isolation compared to batch processing.

Stereochemical Considerations in the Synthesis of Chiral Analogues (If Applicable to Derivatives)

While this compound itself is achiral, the introduction of a stereocenter, for instance, by modifying the benzylic position, would necessitate stereochemical control in the synthesis. The development of chiral analogues of this compound could be of interest for applications in pharmaceuticals or materials science.

Several strategies can be employed for the enantioselective synthesis of chiral tertiary benzylamines:

Asymmetric Reductive Amination: The use of a chiral reducing agent or a chiral catalyst in the reductive amination of a prochiral ketone precursor (e.g., 2-bromo-5-nitroacetophenone) with diethylamine could afford an enantioenriched product.

Resolution of a Racemic Mixture: A racemic mixture of a chiral precursor amine could be resolved using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. Enzymatic resolution, where a lipase selectively acylates one enantiomer, is also a powerful technique researchgate.net.

Biocatalytic N-H Insertion: Engineered myoglobin variants have been shown to catalyze the asymmetric insertion of carbenes into the N-H bonds of aromatic amines, providing a route to chiral α-amino acid derivatives nih.gov. This approach could potentially be adapted for the synthesis of chiral analogues.

Asymmetric Alkynylation: The enantioselective addition of alkynes to isatin-derived ketimines, catalyzed by chiral ligands, provides a pathway to chiral 3-amino-3-alkynyl-2-oxindoles, which are precursors to chiral amines uva.es.

Investigations into the Reactivity and Reaction Mechanisms of 2 Bromo 5 Nitrobenzyl Diethylamine

Mechanistic Studies of Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom attached to the benzylic carbon of (2-Bromo-5-nitrobenzyl)diethylamine is the focal point for nucleophilic substitution reactions. The structure of the molecule, being a primary benzylic halide, allows for a nuanced interplay between different reaction pathways. ucalgary.ca

S_N2, S_N1, and Elimination Pathways: Kinetic and Thermodynamic Analyses

The nucleophilic substitution of this compound can theoretically proceed via S_N1 (unimolecular nucleophilic substitution), S_N2 (bimolecular nucleophilic substitution), or elimination pathways.

S_N2 Mechanism: As a primary benzylic halide, the S_N2 pathway is generally favored. ucalgary.ca This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon, and the bromide ion leaves simultaneously. masterorganicchemistry.comlibretexts.org The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics. libretexts.org The presence of a strongly electron-withdrawing nitro group on the aromatic ring tends to disfavor the formation of a positive charge at the benzylic position, thereby favoring the S_N2 pathway over the S_N1 pathway. researchgate.net

S_N1 Mechanism: Despite being a primary halide, the benzylic position can stabilize a carbocation intermediate through resonance with the benzene (B151609) ring, which is a key feature of the S_N1 mechanism. ucalgary.cabrainly.com This pathway involves a two-step process: the rate-determining departure of the leaving group to form a carbocation, followed by a rapid attack by the nucleophile. masterorganicchemistry.com However, the electron-withdrawing nature of the nitro group would significantly destabilize the benzylic carbocation, making the S_N1 pathway less likely compared to unsubstituted or electron-donating substituted benzyl (B1604629) halides.

Elimination Pathways: Elimination reactions are generally not competitive for primary halides like this compound, especially with non-bulky bases/nucleophiles. ucalgary.ca

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile (Nu)

| Experiment | [Substrate] (M) | [Nucleophile] (M) | Initial Rate (M/s) | Deduced Pathway |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ | - |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ | Predominantly S_N2 |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ | Predominantly S_N2 |

This is a hypothetical data table illustrating expected S_N2 kinetics.

Influence of Substituents and Reaction Conditions on Reaction Rates and Selectivity

The substituents on the aromatic ring and the external reaction conditions significantly modulate the reactivity of this compound.

Substituent Effects: The -NO₂ group is a powerful electron-withdrawing group. This effect decreases the electron density at the benzylic carbon, making it more electrophilic and susceptible to nucleophilic attack, which can increase the S_N2 reaction rate. Conversely, it destabilizes the carbocation needed for an S_N1 reaction. researchgate.net The -Br atom also exerts an electron-withdrawing inductive effect. The -CH₂N(Et)₂ group's electronic influence is primarily on the aromatic ring itself rather than directly on the reaction center for nucleophilic substitution.

Reaction Conditions: The strength of the nucleophile is a critical factor. Strong nucleophiles favor the S_N2 mechanism. masterorganicchemistry.com An increase in temperature generally increases the rate of both S_N1 and S_N2 reactions, as it provides the necessary activation energy.

Role of Solvents and Catalysts in Facilitating Substitutions

The choice of solvent is paramount in directing the mechanism of nucleophilic substitution. chemistrysteps.com

Solvent Effects:

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetone (B3395972) are ideal for S_N2 reactions. They can dissolve ionic nucleophiles while poorly solvating the anionic nucleophile, leaving it "free" and highly reactive. wfu.eduyoutube.com This leads to a significant rate enhancement for S_N2 reactions. youtube.com

Polar Protic Solvents: Solvents such as water, ethanol, and methanol (B129727) are capable of hydrogen bonding. They stabilize the bromide leaving group and any potential carbocation intermediate, thus favoring the S_N1 pathway. libretexts.org However, they also solvate the nucleophile through hydrogen bonds, reducing its nucleophilicity and slowing down S_N2 reactions. chemistrysteps.comwfu.edulibretexts.org

Catalysts: For S_N2 reactions of benzylic halides, catalysts are not typically required. However, in specific cases, phase-transfer catalysts can be employed to facilitate reactions between a water-soluble nucleophile and a substrate dissolved in an organic solvent.

Electrophilic Aromatic Substitution Reactions on the Nitrobenzyl Ring System

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. msu.edu The mechanism proceeds via a two-step process: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org

Regioselectivity and Reactivity Profiles Under Various Conditions

The regiochemical outcome of EAS on the this compound ring is determined by the directing effects of the three existing substituents:

-CH₂N(Et)₂ group (at C1): This is an alkylamine group, which is an activating, ortho, para-director.

-Br group (at C2): Halogens are deactivating but are ortho, para-directors.

-NO₂ group (at C5): The nitro group is a strongly deactivating, meta-director. youtube.com

The available positions for substitution are C3, C4, and C6. The powerful activating effect of the alkylamine group will dominate the directing effects. It strongly favors substitution at its ortho and para positions. The para position (C4) is sterically accessible but is ortho to the deactivating nitro group. The ortho positions are C6 and the already substituted C2. Therefore, the most likely position for electrophilic attack is C6, which is ortho to the activating group and meta to the deactivating nitro group.

Table 2: Analysis of Regioselectivity for Electrophilic Aromatic Substitution

| Position | Influence of -CH₂N(Et)₂ (C1) | Influence of -Br (C2) | Influence of -NO₂ (C5) | Overall Likelihood |

| C3 | - | ortho (directing) | meta (directing) | Low (steric hindrance from C2-Br and C1-group) |

| C4 | para (activating) | meta (not directing) | ortho (deactivating) | Moderate (activation vs. deactivation) |

| C6 | ortho (activating) | para (directing) | meta (directing) | High (activated and sterically accessible) |

Under typical EAS conditions (e.g., nitration with HNO₃/H₂SO₄ or bromination with Br₂/FeBr₃), the major product would be the one resulting from substitution at the C6 position. lumenlearning.com

Deuterium (B1214612) Labeling Studies for Mechanistic Elucidation

Deuterium labeling is a powerful tool for investigating reaction mechanisms. nih.gov In the context of EAS, it can be used to probe the rate-determining step. youtube.com

For most EAS reactions, the initial formation of the arenium ion is the slow, rate-determining step, while the subsequent loss of a proton is fast. libretexts.org If this holds true for this compound, replacing the ring hydrogens with deuterium (D) should not result in a significant change in the reaction rate (i.e., no primary kinetic isotope effect, k_H/k_D ≈ 1). youtube.com This is because the C-H or C-D bond is not broken in the rate-determining step.

A study could involve synthesizing the deuterated analogue of the substrate and comparing its rate of electrophilic substitution to the non-deuterated compound. If the rates are similar, it would provide strong evidence for the proposed two-step mechanism where the initial electrophilic attack is the slow step. youtube.com Such experiments are crucial for confirming mechanistic assumptions derived from general principles. researchgate.net

Rearrangement Reactions and Intramolecular Cyclizations of this compound

The presence of the nitro group and the bromine atom on the aromatic ring, along with the diethylaminomethyl side chain, presents opportunities for intramolecular cyclization reactions. While specific studies on this compound are not prevalent, analogous transformations in similar systems suggest potential pathways. For instance, nitro-substituted furanyl amides have been shown to undergo unusual isomerization-cyclization reactions under microwave conditions. nih.gov Similarly, 2-nitrobenzyl alcohol can undergo a base-promoted intramolecular redox cyclization to form cinnolines, a process involving the in-situ formation of a 2-nitrosobenzaldehyde intermediate. nih.govresearchgate.netrsc.org This suggests that under suitable conditions, the diethylaminomethyl group in this compound could potentially participate in cyclization, possibly involving the nitro group or the benzylic position.

The specific conditions required to induce such a cyclization would depend on the desired product and the targeted reactive sites. For example, base-catalyzed reactions might promote deprotonation at the benzylic position, initiating a nucleophilic attack on the aromatic ring, potentially leading to displacement of the bromine or an interaction with the nitro group.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Bromine Center

The bromine atom on the aromatic ring of this compound serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govrhhz.netresearchgate.net

Suzuki, Stille, Heck, and Sonogashira Coupling Reactions

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it a highly valuable tool in modern organic synthesis. nih.gov For this compound, a successful Suzuki coupling would replace the bromine atom with an aryl, heteroaryl, or vinyl group from the corresponding boronic acid.

Stille Coupling: The Stille reaction utilizes an organotin compound as the coupling partner for the aryl bromide, again catalyzed by palladium. wikipedia.orgorganic-chemistry.orglibretexts.org While effective, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org This reaction offers a broad scope for the introduction of various organic fragments. wikipedia.org

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the vinylation of aryl halides. wikipedia.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a combination of palladium and copper complexes. researchgate.netwikipedia.orgscirp.org It is a highly efficient method for the synthesis of aryl alkynes. scirp.org The reaction is typically carried out under mild conditions with a base like an amine, which can also serve as the solvent. wikipedia.org

A summary of representative conditions for these cross-coupling reactions is presented in the table below.

| Coupling Reaction | Typical Catalyst | Ligand (if applicable) | Base | Solvent |

| Suzuki-Miyaura | Pd(OAc)₂, PdCl₂(dppf) | PPh₃, XPhos | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene |

| Stille | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ | - | Toluene, DMF |

| Heck | Pd(OAc)₂, PdCl₂ | P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | PPh₃ | Et₃N, Piperidine (B6355638) | THF, DMF |

Exploration of Novel Ligand Systems for Enhanced Efficiency and Selectivity

The efficiency and selectivity of transition metal-catalyzed cross-coupling reactions are heavily influenced by the nature of the ligands coordinated to the metal center. nih.govrsc.org Research in this area focuses on developing new ligand systems that can improve catalyst stability, reactivity, and substrate scope. nih.gov For the coupling of this compound, the presence of the nitro group, which is electron-withdrawing, and the diethylamino group, which can potentially coordinate to the metal, may require specific ligand optimization.

Bulky electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups, have proven highly effective in many cross-coupling reactions by promoting the key steps of oxidative addition and reductive elimination. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, offering strong σ-donation and good thermal stability. rsc.org For challenging substrates, the development of specialized ligands can be crucial for achieving high yields and overcoming potential side reactions. researchgate.net In some cases, ligand-free conditions have been developed, where the substrate itself or the solvent may play a role in stabilizing the catalytic species. rsc.org

Radical Reactions and Single Electron Transfer Processes of this compound

The nitroaromatic and benzyl bromide functionalities within this compound make it a candidate for radical reactions and single electron transfer (SET) processes. Nitroaromatic compounds are known to undergo single-electron reduction to form nitro radical anions. chemrxiv.orgacs.orgnih.govrsc.org This process can be initiated by chemical reductants or through electrochemical methods. acs.orgnih.gov

The formation of a nitro radical anion in this compound could trigger subsequent reactions. For instance, the radical anion could undergo fragmentation, leading to the cleavage of the carbon-bromine bond and the formation of a benzylic radical. This benzylic radical could then participate in various radical-mediated transformations, such as dimerization, addition to alkenes, or hydrogen atom abstraction.

Recent studies have shown that direct single electron transfer can occur between nitrobenzene (B124822) and anionic organic bases, leading to the formation of a stable nitrobenzenide radical ion-pair. chemrxiv.orgacs.org This suggests that the basic diethylamino group in the target molecule, or an external base, could potentially facilitate such a SET process.

Photochemical and Photoredox Transformations of this compound

The combination of a nitroaromatic chromophore and a benzylic bromide makes this compound a promising substrate for photochemical and photoredox transformations. Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of reactions to proceed under mild conditions. princeton.eduacs.orgethz.ch

In a typical photoredox catalytic cycle, a photocatalyst, upon absorption of visible light, becomes a potent oxidant or reductant. acs.orgethz.ch This excited-state photocatalyst can then engage in a single electron transfer event with a substrate. For this compound, a reductive quenching cycle could be envisioned where the excited photocatalyst is reduced by a sacrificial electron donor. The resulting highly reducing photocatalyst could then transfer an electron to the nitroaromatic ring of the substrate, generating the nitro radical anion and initiating subsequent radical chemistry as described above.

Alternatively, an oxidative quenching cycle could occur where the excited photocatalyst directly oxidizes a component of the reaction mixture. The resulting oxidized species could then interact with the substrate. The reduction potential of 4-nitrobenzyl bromide is such that it can be reduced by excited-state photocatalysts like *Cu(dap)₂⁺. acs.org This suggests that direct reduction of the bromo-nitrobenzyl system is feasible.

Photoredox catalysis can be used to achieve reductive dehalogenation of activated alkyl halides, a transformation that provides an alternative to the use of toxic tin reagents. ethz.ch Given the activated nature of the benzylic bromide in this compound, photoredox-mediated dehalogenation or coupling reactions are highly plausible. Furthermore, the ability to tune the redox properties of photocatalysts through ligand modification offers a high degree of control over the reaction outcome. ed.ac.uk

Strategic Applications of 2 Bromo 5 Nitrobenzyl Diethylamine in Complex Organic Synthesis

(2-Bromo-5-nitrobenzyl)diethylamine as a Key Building Block for Heterocyclic Compound Synthesis

The structural features of this compound make it a promising candidate for the synthesis of various heterocyclic systems, particularly those containing nitrogen.

Synthesis of Nitrogen-Containing Heterocycles

The presence of a benzylic bromide allows for facile nucleophilic substitution reactions. This reactivity can be exploited to construct nitrogen-containing heterocycles. For instance, reaction with primary amines or other nitrogen nucleophiles could lead to the formation of cyclic amines. While specific examples utilizing this compound are not extensively documented in publicly available literature, the general reactivity pattern of benzyl (B1604629) bromides is a cornerstone of heterocyclic synthesis.

Formation of Fused Ring Systems and Polycyclic Architectures

The combination of the bromo and nitro functionalities on the aromatic ring, along with the diethylaminomethyl side chain, provides multiple reaction sites for the construction of fused ring systems. For example, the bromine atom can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, while the nitro group can be reduced to an amine, which can then undergo intramolecular cyclization reactions. This dual reactivity is a powerful tool for the assembly of polycyclic scaffolds.

Utility in the Construction of Functionalized Aromatic and Aliphatic Scaffolds

Beyond heterocycles, this compound can be employed to build a variety of functionalized aromatic and aliphatic structures. The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions.

| Reaction Type | Coupling Partner | Potential Product Scaffold |

| Suzuki Coupling | Boronic acids/esters | Biaryl or alkyl-aryl structures |

| Sonogashira Coupling | Terminal alkynes | Aryl-alkyne derivatives |

| Buchwald-Hartwig Amination | Amines | Di- or tri-substituted anilines |

| Heck Coupling | Alkenes | Stilbene or substituted styrene (B11656) derivatives |

These reactions allow for the introduction of diverse substituents onto the aromatic ring, leading to highly functionalized molecules.

Development of Protecting Group Strategies Utilizing the Nitrobenzyl Moiety

The 2-nitrobenzyl group is a well-established photolabile protecting group for various functional groups, including alcohols, amines, and carboxylic acids. The cleavage of this protecting group is typically achieved by irradiation with UV light, which proceeds through an intramolecular redox reaction to release the protected functional group and form a 2-nitrosobenzaldehyde or related byproduct.

While the diethylamine (B46881) substituent in this compound may influence the photophysical properties, the core nitrobenzyl moiety suggests its potential application in protecting group strategies, offering an orthogonal deprotection method.

Role of this compound in Cascade and Multistep Syntheses

The multiple functionalities of this compound make it an ideal substrate for cascade or multistep synthetic sequences where sequential modifications can be performed. A hypothetical cascade reaction could involve an initial intermolecular reaction at the benzylic bromide followed by an intramolecular cyclization involving the nitro group (after reduction) or the aromatic ring. Such strategies are highly efficient as they allow for the rapid construction of molecular complexity from a single starting material.

Contributions to Retrosynthetic Analysis of Complex Organic Molecules

In the planning of a synthesis for a complex target molecule, retrosynthetic analysis is a critical tool for identifying key building blocks. This compound can be identified as a valuable synthon for introducing a functionalized aromatic ring into a larger structure. The disconnections in a retrosynthetic analysis would likely correspond to the reliable and high-yielding reactions discussed above, such as cross-coupling reactions or nucleophilic substitutions at the benzylic position. Its pre-installed functionalities reduce the number of synthetic steps required to reach a complex target.

Systematic Research on Derivatives and Structural Analogues of 2 Bromo 5 Nitrobenzyl Diethylamine

Synthesis and Transformation of Variously Substituted Benzyl (B1604629) Diethylamine (B46881) Analogues

The synthesis of analogues of (2-bromo-5-nitrobenzyl)diethylamine often begins with appropriately substituted benzyl halides. The core reaction involves the nucleophilic substitution of the halide with diethylamine. Variations in this synthesis can be introduced by starting with different substituted benzyl precursors, allowing for the introduction of a wide array of functional groups onto the aromatic ring.

A common synthetic route starts with a substituted toluene, which is first nitrated and then brominated. The benzylic position is subsequently halogenated, typically using N-bromosuccinimide (NBS) under radical initiation conditions, to form the benzyl bromide. This intermediate is then reacted with diethylamine to yield the final product. Transformations of these analogues can involve reactions of the substituents on the aromatic ring, such as nucleophilic aromatic substitution or cross-coupling reactions, to further diversify the range of compounds.

| Starting Material | Reagents | Product |

| 2-Bromo-5-nitrotoluene | 1. NBS, AIBN 2. Diethylamine | This compound |

| 4-Chloro-1-methyl-2-nitrobenzene | 1. NBS, AIBN 2. Diethylamine | (5-Chloro-2-nitrobenzyl)diethylamine |

| 1-Methyl-2,4-dinitrobenzene | 1. NBS, AIBN 2. Diethylamine | (2,4-Dinitrobenzyl)diethylamine |

Exploration of Alternative Halogenation Patterns on the Aromatic Ring

The nature and position of the halogen atom on the phenyl ring of benzyl diethylamine analogues can significantly influence the electronic properties and reactivity of the molecule. Researchers have explored the replacement of the bromine atom at the 2-position with other halogens, such as chlorine or iodine, and have investigated different positional isomers.

The synthesis of these alternatively halogenated analogues typically requires different starting materials or specific halogenation reactions. For instance, the synthesis of a chloro analogue might start from a chloronitrotoluene, while an iodo analogue could be prepared via a Sandmeyer reaction on an appropriately substituted aniline. The reactivity of these halogenated analogues in reactions like Suzuki or Heck cross-coupling can vary depending on the halogen, with iodides generally being more reactive than bromides or chlorides.

| Compound | Position of Halogen | Halogen |

| (2-Chloro-5-nitrobenzyl)diethylamine | 2 | Chlorine |

| (4-Bromo-3-nitrobenzyl)diethylamine | 4 | Bromine |

| (2-Iodo-5-nitrobenzyl)diethylamine | 2 | Iodine |

Modification of the Diethylamine Moiety: Secondary and Tertiary Amine Analogues

Modification of the N-alkyl groups of the amine is a critical area of investigation for probing the steric and electronic requirements of the molecule's interactions. This involves the synthesis of analogues with different secondary and tertiary amines.

The general synthetic approach involves reacting the parent benzyl halide, (2-bromo-5-nitrobenzyl) bromide, with a variety of primary or secondary amines. This allows for the introduction of a wide range of alkyl and aryl substituents on the nitrogen atom. For example, reaction with methylamine (B109427) would yield a secondary amine analogue, while reaction with piperidine (B6355638) would result in a tertiary amine with a cyclic substituent.

| Amine Reagent | Resulting Amine Moiety | Classification |

| Dimethylamine | -N(CH₃)₂ | Tertiary |

| Ethylamine | -NHCH₂CH₃ | Secondary |

| Pyrrolidine | -N(CH₂)₄ | Tertiary (Cyclic) |

| Diisopropylamine | -N(CH(CH₃)₂)₂ | Tertiary |

Synthesis and Reactivity of Nitro Group Variations and Their Transformations

The nitro group at the 5-position is a key feature of the parent compound, offering a site for a variety of chemical transformations. The most common transformation is the reduction of the nitro group to an amine, which fundamentally alters the electronic character of the aromatic ring. This reduction can be achieved using various reagents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation.

The resulting amino group can then be further functionalized. For example, it can be acylated, alkylated, or converted into a diazonium salt, which can then undergo a range of reactions to introduce other functional groups. The exploration of different electron-withdrawing groups in place of the nitro group, such as cyano or sulfonyl groups, has also been a subject of study. These analogues are typically synthesized from starting materials that already contain the desired functional group.

| Transformation | Reagents | Product Functional Group |

| Nitro Reduction | SnCl₂, HCl | -NH₂ (Amine) |

| Diazotization followed by Sandmeyer | 1. NaNO₂, HCl 2. CuCN | -CN (Cyano) |

| Acylation of Amine | Acetic Anhydride | -NHC(O)CH₃ (Acetamide) |

Conformationally Restricted Analogues and Bridged Systems Derived from this compound

To investigate the importance of the three-dimensional shape of this compound, researchers have synthesized conformationally restricted analogues and bridged systems. These modifications aim to lock the molecule into specific spatial arrangements.

One approach to creating conformationally restricted analogues involves intramolecular reactions. For instance, if the diethylamine moiety is replaced with a group containing a nucleophile, such as a hydroxyl or thiol, an intramolecular cyclization reaction with the ortho-bromo substituent can be induced, often via a transition metal-catalyzed process. This can lead to the formation of heterocyclic systems where the benzyl and amine portions are part of a new ring structure. Another strategy involves creating bridged systems where a linker connects the aromatic ring and the amine nitrogen, further restricting conformational freedom. The synthesis of such complex structures often requires multi-step synthetic sequences. For example, the reaction of related N-substituted isoxazolones with triethylamine (B128534) can lead to the formation of imidazo[1,2-a]pyridines and indoles. mdpi.com

Computational and Theoretical Chemistry Studies of 2 Bromo 5 Nitrobenzyl Diethylamine

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Currently, there are no available research findings that specifically detail the quantum chemical calculations performed on (2-Bromo-5-nitrobenzyl)diethylamine. Such calculations would typically involve the use of methods like Hartree-Fock or post-Hartree-Fock methods to determine the molecule's optimized geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, these studies would elucidate the electronic structure, detailing the distribution of electron density and the energies of molecular orbitals.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, often used to explore the mechanisms of chemical reactions. For this compound, DFT studies could predict the most likely pathways for its reactions, identifying the structures and energies of transition states. This information is crucial for understanding its reactivity and for designing new synthetic routes. However, no such DFT studies specific to this compound have been found in the public domain.

Molecular Dynamics Simulations to Understand Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to observe the behavior of molecules over time, providing insights into their interactions with other molecules, such as solvents or biological macromolecules. For this compound, MD simulations could reveal how it behaves in different environments and how it might interact with potential binding partners. At present, there is no published research detailing MD simulations of this specific compound.

Prediction of Reactivity and Selectivity in Novel Chemical Transformations

Computational methods are increasingly used to predict how a molecule will behave in new, unexplored chemical reactions. By analyzing its electronic properties and steric factors, researchers can forecast its reactivity and the selectivity of its transformations. For this compound, these predictive studies could guide its application in novel chemical synthesis. Unfortunately, no such predictive studies for this compound are currently available.

Development of Quantitative Structure-Reactivity Relationships (QSRR) for this compound Analogues

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the structural features of a series of compounds with their chemical reactivity. Developing QSRR models for analogues of this compound would require a dataset of experimentally determined reactivities for a range of similar molecules, which could then be used to predict the reactivity of new, unsynthesized analogues. The foundational experimental and computational data required to build such models for this specific class of compounds are not present in the available literature.

Emerging Research Directions and Unexplored Potential of 2 Bromo 5 Nitrobenzyl Diethylamine in Chemical Science

Integration of (2-Bromo-5-nitrobenzyl)diethylamine into Flow Chemistry and Microreactor Systems

The shift from conventional batch synthesis to continuous flow chemistry represents a paradigm change in chemical production, offering enhanced control, safety, and efficiency. Microreactors, with their high surface-area-to-volume ratios, provide superior heat and mass transfer, making them ideal for managing highly exothermic or rapid reactions. nih.govcapes.gov.br The integration of this compound into these systems could unlock significant advantages.

For instance, the nitration of aromatic compounds is often a highly exothermic process. Using continuous-flow microreactors can enhance safety and selectivity, as demonstrated in the nitration of nitrobenzene (B124822), where the formation of hazardous byproducts was significantly reduced compared to traditional batch processes. nih.gov This principle suggests that the synthesis or further functionalization of this compound could be made safer and more efficient. The precise control over residence time and temperature in a microreactor allows for the optimization of delicate reactions, such as nucleophilic substitutions at the bromine-bearing carbon or selective reductions of the nitro group, potentially leading to higher yields and purities. capes.gov.br

Table 1: Comparison of Batch Processing vs. Flow Chemistry for this compound Reactions

| Feature | Batch Processing | Flow Chemistry / Microreactors | Potential Advantage for this compound |

| Heat Transfer | Slow, potential for thermal runaways | Rapid, highly efficient | Improved safety during exothermic reactions like nitrations or reductions. nih.gov |

| Mass Transfer | Often limited by diffusion | Significantly enhanced | Faster reaction rates and higher efficiency, especially in multiphase systems. capes.gov.br |

| Reaction Control | Less precise, gradients in temperature/concentration | Precise temporal and spatial control | Higher selectivity and reduced byproduct formation in functional group transformations. nih.gov |

| Safety | Higher risk due to large volumes of reagents | Inherently safer with small reaction volumes | Safer handling of the energetic nitro-aromatic compound and hazardous reagents. |

| Scalability | Complex, often requires re-optimization | Simpler "scaling-out" or longer operation | Facilitates a more direct path from laboratory discovery to industrial production. |

Investigation of this compound in Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry focuses on systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and electrostatic forces, to form complex assemblies. wikipedia.orgnumberanalytics.com this compound possesses multiple features that make it a compelling building block for such structures.

The electron-deficient nitro-aromatic ring is a key feature. Nitroaromatic compounds are known to participate in so-called π-hole interactions, where the electropositive region on the π-system above the nitro group interacts favorably with lone pairs on other molecules, with interaction energies that can reach up to -5 kcal/mol. nih.gov This interaction, along with potential hydrogen bonding to the nitro group's oxygen atoms, could be exploited in the design of host-guest complexes. acs.orgnumberanalytics.com For example, the cavity of a host molecule like cucurbit nih.govuril has been shown to encapsulate nitrobenzene, influencing its reactivity. acs.org Similarly, this compound could be a guest in specifically designed molecular hosts, or it could be incorporated into larger structures to act as a host itself, using its functional groups to achieve molecular recognition. numberanalytics.com The ortho-nitrobenzyl group, a related structure, is widely used as a photolabile protecting group to trigger supramolecular assembly with light, suggesting another potential avenue for controlling assembly processes. acs.org

Application of Machine Learning and AI in Predicting Reactivity and Optimizing Synthetic Routes of this compound

Table 2: Potential AI/ML Applications for this compound Chemistry

| AI/ML Application | Description | Potential Benefit |

| Reactivity Prediction | Models trained on reaction data predict the most likely outcome of a reaction for a given molecule. acs.orgresearchgate.net | Guides experimental design by forecasting the feasibility and regioselectivity of reactions involving the bromo or nitro groups. rsc.org |

| Reaction Optimization | Algorithms analyze parameter spaces (e.g., temperature, solvent, catalyst) to find conditions for optimal yield and selectivity. mdpi.com | Reduces the number of experiments needed to find the "golden batch" conditions for synthesizing or functionalizing the compound. the-future-of-commerce.com |

| Retrosynthetic Planning | AI tools deconstruct a target molecule into simpler, commercially available starting materials. mdpi.com | Discovers more efficient, novel, or sustainable synthetic routes to this compound and its derivatives. cas.org |

| Property Prediction | ML models estimate physical, chemical, or biological properties based on molecular structure. | Accelerates the screening of derivatives for suitability as precursors in various applications without needing to synthesize each one. |

Future Prospects for this compound in Advanced Materials Precursor Synthesis (Excluding Material Properties)

The true potential of this compound may lie in its use as a versatile precursor for advanced organic materials. Its distinct functional groups serve as reactive handles for building larger, more complex molecular architectures.

The bromine atom is particularly useful for this purpose. It can be readily substituted in nucleophilic aromatic substitution reactions, a process that is activated by the presence of the electron-withdrawing nitro group. nih.gov This allows for the attachment of various other functional units. Furthermore, the bromo group is a prime candidate for participation in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation in the synthesis of polymers and complex organic molecules.

The nitro group also offers a critical synthetic pathway. It can be chemically reduced to a primary amine (-NH2). This resulting amino group is a key functional group for polymerization, enabling the formation of high-performance polymers like polyamides and polyimines. The strategic sequence of these reactions—for example, performing a cross-coupling reaction at the bromine site first, followed by reduction of the nitro group—allows for the stepwise construction of well-defined oligomers or polymer precursors. libretexts.org The diethylamino group, while less reactive, can influence the solubility and processing characteristics of the resulting macromolecules. This synthetic versatility makes this compound a promising starting point for creating the building blocks of future advanced materials.

常见问题

Basic Questions

Q. What are the key safety considerations when handling (2-Bromo-5-nitrobenzyl)diethylamine in laboratory settings?

- Methodological Answer :

- Storage : Use tightly sealed containers in cool, ventilated areas away from heat sources. Avoid exposure to open flames or sparks, as diethylamine derivatives are flammable .

- Handling : Use non-sparking tools and grounded equipment during transfers. Wear PPE (gloves, goggles) to prevent skin/eye contact, as diethylamine is a severe irritant .

- Toxicity Mitigation : Ensure fume hoods are used during synthesis to limit inhalation. Acute exposure may require immediate decontamination, while chronic risks necessitate strict exposure controls .

Q. What are the standard synthetic routes for preparing this compound?

- Methodological Answer :

- Nucleophilic Substitution : React 2-bromo-5-nitrobenzyl bromide with diethylamine in a polar aprotic solvent (e.g., DMF) under inert gas. Optimize temperature (40–60°C) to balance reaction rate and byproduct formation .

- Intermediate Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect signals for diethylamine’s CH2 groups (δ 2.4–2.6 ppm) and aromatic protons (δ 7.5–8.2 ppm). The benzyl CH2 appears as a singlet (δ 4.3–4.5 ppm) .

- ¹³C NMR : Confirm the nitro group’s electron-withdrawing effect via deshielded aromatic carbons (δ 125–140 ppm) .

- IR : Identify NO2 asymmetric stretching (~1520 cm⁻¹) and NH bending (~1600 cm⁻¹) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the alkylation of diethylamine with 2-bromo-5-nitrobenzyl bromide?

- Methodological Answer :

- Solvent Selection : Use DMF or THF to stabilize intermediates and reduce SN1 pathway competition. Avoid protic solvents to minimize elimination .

- Temperature Control : Maintain 40–50°C to suppress Hofmann degradation of diethylamine. Higher temperatures (>70°C) risk nitro group reduction .

- Catalysis : Add KI (10 mol%) to enhance bromide leaving-group efficiency via the Finkelstein reaction .

Q. How does the nitro group influence the reactivity of the benzyl bromide moiety in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic Effects : The nitro group’s strong electron-withdrawing nature increases the electrophilicity of the benzyl carbon, accelerating SN2 substitution with diethylamine. This is confirmed by DFT studies showing reduced activation energy in nitro-substituted benzyl bromides .

- Steric Effects : The nitro group’s para position minimizes steric hindrance, allowing efficient attack by diethylamine’s lone pair. Ortho-substituted analogs show slower kinetics due to steric clashes .

Q. What advanced chromatographic methods are suitable for quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-MS : Use a C18 column (ACN/water gradient) with ESI+ ionization. Detect parent ion [M+H]⁺ at m/z 301.1. Impurities (e.g., unreacted diethylamine) are identified via fragmentation patterns .

- GC-MS : Derivatize residual diethylamine with benzenesulfonyl chloride (BSC) for enhanced volatility. Quantify at m/z 198 with a detection limit of 0.001 µg/L .

Notes

- Safety Protocols : Always conduct hazard assessments using SDS for diethylamine derivatives .

- Synthetic Challenges : Monitor nitro group stability under basic conditions to avoid unintended reduction .

- Analytical Validation : Calibrate instruments with certified reference standards to ensure accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。